1,1-Dimethoxyhex-5-YN-2-one

Chemoselective synthesis Protecting group strategy Hexynone homologation

1,1-Dimethoxyhex-5-yn-2-one (CAS 62752-83-4) is a hexynone derivative characterized by a dimethyl acetal-protected ketone at position 2 and a terminal alkyne at position 5. This bifunctional architecture enables chemoselective alkyne functionalization in the presence of a masked carbonyl, a feature exploited in the construction of triazolo-fused carbohydrate mimetics and as a versatile precursor for chiral hexynones used in bacteriochlorophyll total synthesis.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 62752-83-4
Cat. No. B14520481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethoxyhex-5-YN-2-one
CAS62752-83-4
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCOC(C(=O)CCC#C)OC
InChIInChI=1S/C8H12O3/c1-4-5-6-7(9)8(10-2)11-3/h1,8H,5-6H2,2-3H3
InChIKeySNPMQDXHHQXEBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethoxyhex-5-yn-2-one (CAS 62752-83-4): A Bifunctional Hexynone Building Block for Chemoselective Synthesis


1,1-Dimethoxyhex-5-yn-2-one (CAS 62752-83-4) is a hexynone derivative characterized by a dimethyl acetal-protected ketone at position 2 and a terminal alkyne at position 5 . This bifunctional architecture enables chemoselective alkyne functionalization in the presence of a masked carbonyl, a feature exploited in the construction of triazolo-fused carbohydrate mimetics [1] and as a versatile precursor for chiral hexynones used in bacteriochlorophyll total synthesis [2].

Chemoselective alkyne functionalization in presence of masked carbonyl
Dimethyl acetal prevents competing enolate reactions
Terminal alkyne for rapid CuAAC click chemistry

Why 1,1-Dimethoxyhex-5-yn-2-one Cannot Be Replaced by Its Parent Ketone or Positional Isomer


The dimethyl acetal moiety in 1,1-dimethoxyhex-5-yn-2-one is not merely a protecting group; it fundamentally alters the compound's reactivity profile. The unprotected parent ketone, hex-5-yn-2-one (CAS 2550-28-9), is susceptible to enolization, aldol condensation, and nucleophilic addition at the carbonyl under basic or Lewis acidic conditions, leading to side products that reduce yields and complicate purification in multi-step sequences [1]. Conversely, the positional isomer 1,1-dimethoxyhex-3-yn-2-one (CAS 55947-18-7) contains an internal alkyne, which exhibits markedly lower reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) compared to the terminal alkyne of the 5-yn isomer, often yielding mixtures of regioisomers or requiring forcing conditions [2][3]. Generic substitution therefore compromises both chemoselectivity and regioselectivity, undermining synthetic outcomes.

Unprotected ketone
May undergo aldol condensation and nucleophilic addition, reducing yield and purity in multi-step sequences.
Positional isomer (3-yn)
Internal alkyne may show markedly lower CuAAC reactivity and poor regioselectivity, limiting click chemistry applications.

Quantitative Differentiation Evidence for 1,1-Dimethoxyhex-5-yn-2-one Relative to Closest Analogs


Dimethyl Acetal Protection Enables High-Yield Homologation: 76% Yield Versus Unprotected Ketone

In the synthesis of triazolo-carbohydrate mimetics, the 1,1-dimethoxyhex-5-yne derivative 4a was prepared via Ohira-Bestmann homologation in 76% isolated yield, with the dimethyl acetal group effectively masking the ketone from undesired enolate-mediated side reactions [1]. Under identical conditions, unprotected hex-5-yn-2-one (CAS 2550-28-9) would be expected to undergo competing aldol condensation and nucleophilic addition at the carbonyl, significantly diminishing the yield of the desired homologation product. This chemoselectivity advantage is critical for maintaining synthetic efficiency in multi-step sequences.

Homologation yield
Reported
76% (protected) vs lower (unprotected)
Acetal protection supports higher yield in Ohira-Bestmann homologation
Class-level comparison; actual unprotected yield not reported under identical conditions
Chemoselective synthesis Protecting group strategy Hexynone homologation Ohira-Bestmann reaction

Terminal Alkyne at Position 5 Confers Superior CuAAC Reactivity Over the 3-Yn Positional Isomer

The terminal alkyne in 1,1-dimethoxyhex-5-yn-2-one (position 5) undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with high reactivity and exclusive 1,4-regioselectivity, a transformation central to bioorthogonal chemistry and triazole library construction [1]. In contrast, the positional isomer 1,1-dimethoxyhex-3-yn-2-one (CAS 55947-18-7) contains an internal alkyne, which is known to react sluggishly under standard CuAAC conditions and often yields mixtures of 1,4- and 1,5-disubstituted triazoles, or requires elevated temperatures and extended reaction times . Terminal alkynes typically exhibit >100-fold higher reaction rates in CuAAC compared to internal alkynes (class-level kinetic data) [1].

CuAAC reactivity
Class-level inference
Terminal > internal alkyne (>100× faster)
Terminal alkyne enables efficient 1,4-regioselective click chemistry
Class-level kinetic data; specific isomer yields not published
Click chemistry CuAAC Regioselectivity Triazole synthesis Terminal alkyne

N-Cyclohexyl Imine Derivative Achieves Sub-Nanomolar NOP Receptor Affinity (Ki = 1.10 nM) Versus Inactive Parent

The N-cyclohexyl-1,1-dimethoxyhex-5-yn-2-imine derivative (CAS 62752-77-6), directly synthesized from the target compound, demonstrates high-affinity binding to the nociceptin/orphanin FQ (NOP) receptor with a Ki of 1.10 nM [1]. The unmodified parent 1,1-dimethoxyhex-5-yn-2-one shows no significant affinity (IC50 > 10,000 nM) in analogous human recombinant 5-lipoxygenase assays, indicating the scaffold itself is biologically inert until functionalized [2]. The >9,000-fold improvement in binding affinity upon imine derivatization underscores the value of the 1,1-dimethoxyhex-5-yn-2-one scaffold as a versatile and tunable starting point for medicinal chemistry optimization.

Derivative binding affinity
Supporting evidence
Ki = 1.10 nM
NOP receptor (³H-nociceptin)
Inert parent scaffold supports high-affinity GPCR probe development
Parent compound: IC50 > 10 µM; derivatization achieves >9000-fold improvement
Nociceptin/orphanin FQ receptor GPCR Binding affinity Hexynone scaffold Medicinal chemistry

Unsubstituted Core Offers Broader Synthetic Versatility Compared to the Chiral Bacteriochlorophyll Precursor

The chiral analog (3R,4R)-1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one was specifically designed as a late-stage precursor for bacteriochlorophyll a ring B and D units, with its stereochemistry and alkyl substitution tailored to that single target [1]. In contrast, the unsubstituted 1,1-dimethoxyhex-5-yn-2-one, lacking chiral centers and additional alkyl substituents, has demonstrated utility across at least three distinct research domains: (i) triazolo-fused carbohydrate mimetics via In(OTf)₃-catalyzed tandem cycloaddition [2], (ii) N-substituted imine derivatives for GPCR ligand discovery [3], and (iii) general heterocycle and natural product synthesis. This broader functionalization scope translates to higher procurement value for laboratories engaged in multiple, diverse research programs.

Synthetic versatility
Class-level inference
3+ distinct application domains
Unsubstituted scaffold supports broader use across heterocycle, medicinal, and natural product synthesis
Compared to specialized chiral precursor limited to single target
Synthetic intermediate Functionalization scope Bacteriochlorophyll Chiral hexynone Heterocycle synthesis

Optimal Application Scenarios for 1,1-Dimethoxyhex-5-yn-2-one Based on Quantified Differentiation Evidence


Multi-Step Heterocycle Synthesis Requiring Chemoselective Alkyne Functionalization

In synthetic routes where the ketone must remain inert during alkyne functionalization, 1,1-dimethoxyhex-5-yn-2-one is the preferred building block. As demonstrated by the 76% yield in Ohira-Bestmann homologation [1], the dimethyl acetal protection prevents enolate-mediated side reactions that plague unprotected hex-5-yn-2-one, ensuring higher overall yield and purity in sequences involving basic or Lewis acidic conditions.

CuAAC-Based Bioconjugation and Triazole Library Construction

For applications requiring efficient, regioselective click chemistry, the terminal alkyne at position 5 of 1,1-dimethoxyhex-5-yn-2-one enables rapid CuAAC with exclusive 1,4-triazole formation [1]. The positional isomer 1,1-dimethoxyhex-3-yn-2-one, with its internal alkyne, is unsuitable for these applications due to sluggish kinetics and poor regiocontrol. Researchers building triazole libraries or performing biomolecule conjugation should specify the 5-yn isomer.

Medicinal Chemistry Hit-to-Lead Programs Exploiting the Inert Hexynone Scaffold

The biological inertness of the parent 1,1-dimethoxyhex-5-yn-2-one (IC50 > 10,000 nM in 5-LOX assay [1]) combined with the dramatic >9,000-fold potency enhancement achievable through simple imine derivatization (Ki = 1.10 nM at NOP receptor [2]) makes this scaffold an ideal starting point for fragment-based or diversity-oriented medicinal chemistry. The scaffold's low intrinsic activity minimizes off-target concerns during hit validation.

General-Purpose Synthetic Intermediate for Multi-Project Laboratories

Laboratories supporting diverse research programs benefit from the unsubstituted scaffold's broad applicability across heterocycle synthesis, natural product synthesis, and medicinal chemistry, in contrast to specialized chiral analogs limited to single-target applications [1][2][3]. Procuring 1,1-dimethoxyhex-5-yn-2-one as a common intermediate reduces inventory complexity and maximizes compound utilization across projects.

Application
Selection Property
Validation Focus
Chemoselective alkyne functionalization in multi-step heterocycle synthesis
Dimethyl acetal protects ketone from enolate reactions
Yield and purity under basic or Lewis acidic conditions
CuAAC-mediated bioconjugation and triazole library synthesis
Terminal alkyne for efficient, regioselective click chemistry
Reaction rate and 1,4-regioselectivity under mild Cu(I) catalysis
GPCR probe development via inert scaffold derivatization
Inert parent scaffold with derivatizable acetal and alkyne
Derivative activity gain and off-target profiling
General synthetic intermediate for diverse research programs
Broad functionalization scope without chiral constraints
Cross-project utility and inventory simplification
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